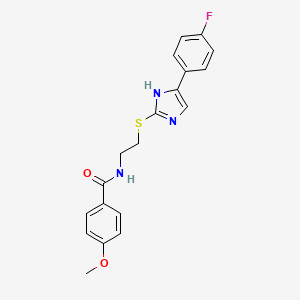

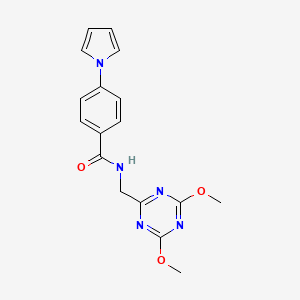

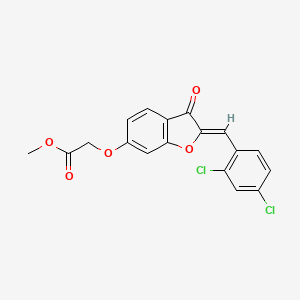

![molecular formula C16H13NO3 B2382621 6-羟基-6,9,10,11-四氢-8H-色烯[4,3-b]喹啉-8-酮 CAS No. 78831-30-8](/img/structure/B2382621.png)

6-羟基-6,9,10,11-四氢-8H-色烯[4,3-b]喹啉-8-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-Hydroxy-6,9,10,11-tetrahydro-8H-chromeno[4,3-b]quinolin-8-one is a chemical compound with the molecular formula C16H13NO3 . Its average mass is 267.279 Da and its monoisotopic mass is 267.089539 Da .

Physical And Chemical Properties Analysis

The physical and chemical properties of 6-hydroxy-6,9,10,11-tetrahydro-8H-chromeno[4,3-b]quinolin-8-one are defined by its molecular formula, C16H13NO3 . Its average mass is 267.279 Da and its monoisotopic mass is 267.089539 Da .作用机制

The mechanism of action of 6-hydroxy-6,9,10,11-tetrahydro-8H-chromeno[4,3-b]quinolin-8-one is not fully understood. However, it has been suggested that its anti-inflammatory activity is mediated through the inhibition of NF-κB and MAPK signaling pathways. Its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. Its anticancer activity is thought to be due to its ability to induce apoptosis and inhibit cell proliferation through the regulation of various signaling pathways.

Biochemical and Physiological Effects:

6-hydroxy-6,9,10,11-tetrahydro-8H-chromeno[4,3-b]quinolin-8-one has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress, which are associated with various diseases, including cancer, arthritis, and neurodegenerative disorders. It has also been shown to have a protective effect on the liver and kidneys by reducing oxidative damage.

实验室实验的优点和局限性

One of the advantages of using 6-hydroxy-6,9,10,11-tetrahydro-8H-chromeno[4,3-b]quinolin-8-one in lab experiments is its ability to exhibit multiple biological activities, which makes it a versatile compound for studying various diseases. However, one of the limitations is its poor solubility in water, which can affect its bioavailability and limit its use in certain experiments.

未来方向

There are several future directions for the study of 6-hydroxy-6,9,10,11-tetrahydro-8H-chromeno[4,3-b]quinolin-8-one. One of the directions is to explore its potential as a therapeutic agent for various diseases, including cancer, arthritis, and neurodegenerative disorders. Another direction is to investigate its mechanism of action in more detail to better understand its biological activities. Additionally, the development of more efficient synthesis methods and the modification of its chemical structure could lead to the discovery of more potent derivatives with enhanced biological activities.

合成方法

The synthesis of 6-hydroxy-6,9,10,11-tetrahydro-8H-chromeno[4,3-b]quinolin-8-one can be achieved through several methods. One of the most commonly used methods involves the reaction of 2-amino-4-chloroquinoline with salicylaldehyde in the presence of a base, followed by cyclization with acetic anhydride. Another method involves the reaction of 2-amino-4-chloroquinoline with 2-hydroxybenzaldehyde in the presence of a base, followed by cyclization with acetic anhydride.

科学研究应用

抗癌特性

该化合物作为一种抗癌剂具有潜力。研究人员探索了它对癌细胞系的效用,特别是在抑制细胞增殖和诱导细胞凋亡方面的效用。 正在进行进一步的研究以了解其机制并优化其在癌症治疗中的应用 .

神经保护作用

研究表明,6-羟基-6,9,10,11-四氢-8H-色烯[4,3-b]喹啉-8-酮可能具有神经保护作用。它可能在预防或减轻阿尔茨海默病和帕金森病等神经退行性疾病方面发挥作用。 研究人员正在研究它对神经元存活、氧化应激和炎症的影响 .

抗炎活性

该化合物表现出抗炎作用,使其与慢性炎症相关疾病相关。它调节炎症通路并减少细胞因子的产生。 其潜在应用范围扩展到自身免疫性疾病和炎症性疾病 .

抗氧化潜力

6-羟基-6,9,10,11-四氢-8H-色烯[4,3-b]喹啉-8-酮作为一种抗氧化剂,清除自由基并保护细胞免受氧化损伤。 这种特性在预防与年龄相关的疾病和保持整体健康方面很有价值 .

抗菌特性

初步研究表明,该化合物对细菌、真菌和病毒具有抗菌活性。 它可以作为一种新型抗菌剂或作为联合治疗的一部分进行探索 .

镇痛和抗炎作用

在动物模型中,6-羟基-6,9,10,11-四氢-8H-色烯[4,3-b]喹啉-8-酮已证明具有镇痛作用。它可能通过中枢和周围机制缓解疼痛。 此外,它的抗炎作用有助于缓解疼痛 .

属性

IUPAC Name |

6-hydroxy-6,9,10,11-tetrahydrochromeno[4,3-b]quinolin-8-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO3/c18-13-6-3-5-12-10(13)8-11-15(17-12)9-4-1-2-7-14(9)20-16(11)19/h1-2,4,7-8,16,19H,3,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSIPAJVRNIRAKZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C3C(OC4=CC=CC=C4C3=N2)O)C(=O)C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601331872 |

Source

|

| Record name | 6-hydroxy-6,9,10,11-tetrahydrochromeno[4,3-b]quinolin-8-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601331872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

19.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24817970 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

78831-30-8 |

Source

|

| Record name | 6-hydroxy-6,9,10,11-tetrahydrochromeno[4,3-b]quinolin-8-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601331872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

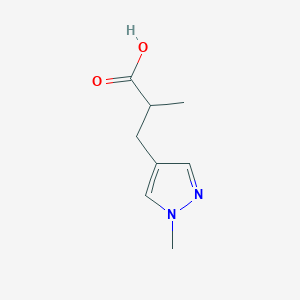

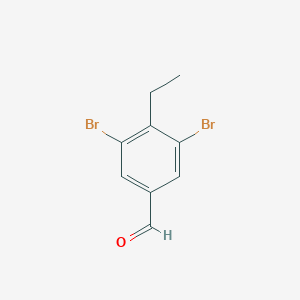

![N-[(2-chloropyridin-3-yl)carbamothioyl]-2-fluorobenzamide](/img/structure/B2382544.png)

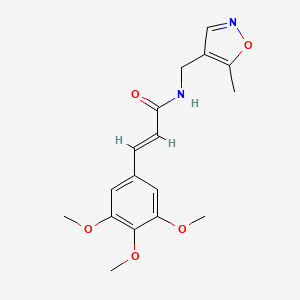

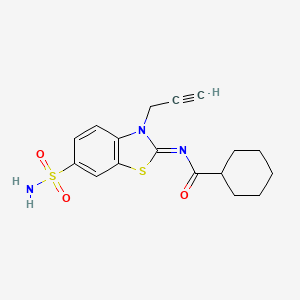

![(4-Chloro-2-methylphenyl){2-[(3-fluorophenyl)amino]pteridin-4-yl}amine](/img/structure/B2382548.png)

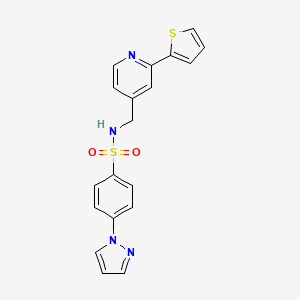

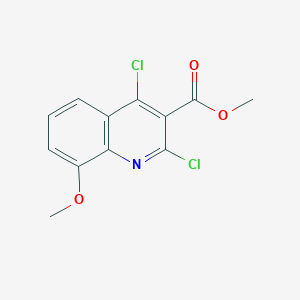

![3-bromo-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2382553.png)

![8-(4-Propan-2-ylphenyl)-13-prop-2-enyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2382555.png)